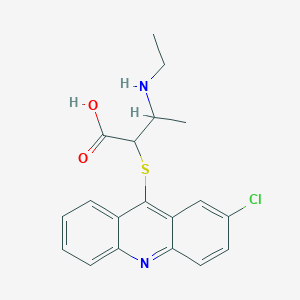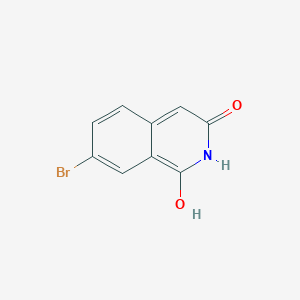![molecular formula C7H4N2O4 B13114241 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid is a heterocyclic compound that features a fused isoxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-cyanopyridine with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyridine derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
Chemistry
In chemistry, 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Lacks the hydroxy and carboxylic acid groups, making it less reactive in certain chemical reactions.
7-Hydroxyisoxazolo[4,5-b]pyridine: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
3-Carboxyisoxazolo[4,5-b]pyridine: Lacks the hydroxy group, impacting its hydrogen bonding capabilities.
Uniqueness
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid is unique due to the presence of both hydroxy and carboxylic acid groups, which enhance its reactivity and ability to form various derivatives. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
Molecular Formula |
C7H4N2O4 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
7-oxo-4H-[1,2]oxazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4N2O4/c10-3-1-2-8-4-5(7(11)12)9-13-6(3)4/h1-2H,(H,8,10)(H,11,12) |
InChI Key |
ZKKVYVXECDVAKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)ON=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


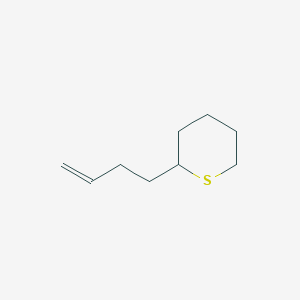

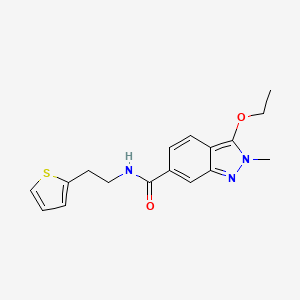
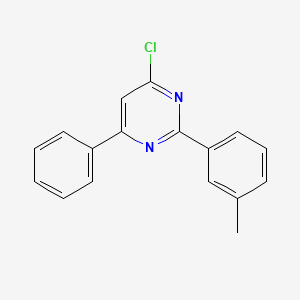
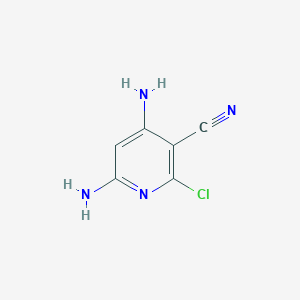

![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
